Triethoxy(3,3,3-trifluoropropyl)silane
Overview
Description
Triethoxy(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C9H19F3O3Si. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is primarily used as a surface treatment agent to improve the wettability, dispersibility, and adhesion properties of materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(3,3,3-trifluoropropyl)silane typically involves the reaction of 3,3,3-trifluoropropyltrimethoxysilane with ethanol under reflux conditions . Another method involves the reaction of 3,3,3-trifluoropropylchlorosilane with ethanol, followed by purification through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process includes the careful handling of reagents and the use of distillation techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Forms siloxane bonds through the elimination of ethanol.
Substitution: Reacts with nucleophiles to replace the ethoxy groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Condensation: Often occurs under acidic or basic conditions to promote the formation of siloxane bonds.
Major Products
Hydrolysis: Produces silanols and ethanol.
Condensation: Forms siloxane polymers.
Scientific Research Applications
Triethoxy(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silsesquioxane-based polymers.
Biology: Employed in the modification of surfaces to enhance biocompatibility and reduce protein adsorption.
Medicine: Utilized in the development of drug delivery systems and medical coatings.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Triethoxy(3,3,3-trifluoropropyl)silane involves its ability to form strong covalent bonds with various substrates. The ethoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process enhances the adhesion and durability of coatings and treatments .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but contains methoxy groups instead of ethoxy groups.
Trichloro(3,3,3-trifluoropropyl)silane: Contains chloro groups and is more reactive.
Uniqueness
Triethoxy(3,3,3-trifluoropropyl)silane is unique due to its balance of reactivity and stability. The ethoxy groups provide a moderate rate of hydrolysis, making it suitable for controlled surface treatments and polymer synthesis .
Properties
IUPAC Name |
triethoxy(3,3,3-trifluoropropyl)silane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC(F)(F)F)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F3O3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529579 | |
Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681-97-0, 86876-45-1 | |
Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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